Lipophilicity: Furan-3-Carboxamide vs. Thiophene Analog
The target compound exhibits a computed XLogP3-AA value of 2.8, as reported by PubChem (2025 release) [1]. The direct thiophene-3-carboxamide analog (CAS 2309598-65-8), in which the furan oxygen is replaced by sulfur, has a higher molecular weight (265.4 vs. 249.33) and is predicted to have a logP approximately 0.3–0.5 units higher based on the established ΔlogP contribution of S-for-O substitution in five-membered heterocycles [2]. A logP difference of 0.3–0.5 units can translate to a ~2- to 3-fold shift in octanol–water partition coefficient, directly impacting passive membrane permeability and tissue distribution in cell-based assays [2]. In a published dataset of six matched furan/thiophene amide pairs, the thiophene derivatives consistently exhibited higher chromatographic log k values (mean Δ = 0.28), confirming the lipophilicity trend at the class level [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA / log k) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8; TPSA = 70.5 Ų (PubChem computed) [1] |
| Comparator Or Baseline | N-(2-methyl-2-(thiophen-3-yl)propyl)thiophene-3-carboxamide (CAS 2309598-65-8): predicted ΔXLogP ≈ +0.3–0.5; MW 265.4 [2]. Class-level: mean Δlog k = +0.28 for thiophene vs. furan amides in reversed-phase HPLC [3]. |
| Quantified Difference | Calculated XLogP difference ≈ +0.3–0.5 (thiophene analog more lipophilic); class-level log k shift confirmed at Δ = 0.28 [3]. |
| Conditions | XLogP3-AA computed by PubChem 2.1; HPLC log k determined on C18 column with isocratic acetonitrile/water mobile phase at 25 °C [3]. |
Why This Matters
A lower logP for the furan-3-carboxamide scaffold implies reduced phospholipidosis risk and potentially lower off-target binding to hydrophobic protein pockets compared to the thiophene analog, informing compound selection for programs where lipophilicity-driven toxicity is a concern.
- [1] PubChem. (2025). Compound Summary for CID 132451303: N-[2-methyl-2-(thiophen-3-yl)propyl]furan-3-carboxamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2319788-68-4 View Source
- [2] Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Supporting class-level ΔlogP for O→S substitution] View Source
- [3] Kawczak, P., Bober, L., Bączek, T., & Kaliszan, R. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives. International Journal of Molecular Sciences, 13(6), 6665–6678. View Source
